molecular formula C10H11NO2 B8440154 5-Hydroxy-2-propoxybenzonitrile

5-Hydroxy-2-propoxybenzonitrile

Cat. No.: B8440154
M. Wt: 177.20 g/mol
InChI Key: RLBDMUPYOUYNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-propoxybenzonitrile: is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, featuring a hydroxy group at the 5-position and a propoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-propoxybenzonitrile typically involves the reaction of 5-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-propoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hydroxy-2-propoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of various enzymes and receptors .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-propoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and propoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .

Comparison with Similar Compounds

  • 5-Hydroxy-2-methoxybenzonitrile
  • 5-Hydroxy-2-ethoxybenzonitrile
  • 5-Hydroxy-2-butoxybenzonitrile

Comparison: Compared to its analogs, 5-Hydroxy-2-propoxybenzonitrile exhibits unique properties due to the presence of the propoxy group. This group influences the compound’s solubility, reactivity, and binding interactions. The length and flexibility of the propoxy chain can affect the compound’s ability to interact with specific molecular targets, making it distinct from its shorter or longer chain analogs .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-hydroxy-2-propoxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-2-5-13-10-4-3-9(12)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3

InChI Key

RLBDMUPYOUYNOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-acetyl-2-n-propoxybenzonitrile (20.3 g, 0.10 mol) was dissolved in glacial acetic acid (100 ml), followed by addition of ammonium persulfate (60 g, 0.26 mol). After sulphuric acid solution (H2SO4 10 ml/H2O 14 ml) was slowly added dropwise under ice-water bath, the reaction temperature was raised to 45° C. for 3 h. The reaction mixture was poured into ice water to generate precipitates, stirred for 0.5 h, filtered, and dried to give the title compound (13.0 g, yield: 73%). 1H NMR (CDCl3) δ: 8.00 (1H, d), 7.04 (1H, dd), 6.90 (1H, d), 4.05 (2H, t), 1.78 (2H, m), 1.01 (3H, t).
Name
5-acetyl-2-n-propoxybenzonitrile
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

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